3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H11N3OS2 and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Pharmacological Potential
Heterocyclic compounds such as 1,3,4-thiadiazoles and oxadiazoles, including structures similar to 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, are noted for their wide pharmacological potential. These compounds serve as crucial scaffolds in medicinal chemistry, offering extensive possibilities for chemical modifications. They exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The presence of 1,3,4-oxadiazole and thiadiazole cores contributes significantly to enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors, highlighting their importance in drug development (Lelyukh, 2019).
Synthetic and Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffolds are pivotal in various fields beyond pharmacology, including material science and organic electronics. Their synthesis methods, such as dehydrogenative cyclization and oxidative annulation, facilitate the creation of photoluminescent frameworks. These compounds are particularly valuable in developing chemosensors due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites for metal ions. This makes them prominent candidates for selective metal-ion sensing applications, demonstrating the versatility of oxadiazole derivatives (Sharma, Om, & Sharma, 2022).
Contribution to New Drug Development
The oxadiazole nucleus is integral to new drug development, offering a broad spectrum of biological activities. Compounds containing 1,3,4-oxadiazole units are recognized for their potential in treating a variety of diseases due to their unique properties as analgesic, anti-inflammatory, antimicrobial, antitumor, and antiviral agents. These compounds' therapeutic efficacy, coupled with their role as bioisosteres for carboxylic acids, amides, and esters, underlines their significance in the synthesis of novel medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Mechanism of Action
Target of Action
It is known that thiazole-based compounds, which this compound is a part of, have demonstrated a broad spectrum of pharmacological potentials .
Mode of Action
Thiazole-based compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole-based compounds have been found to exhibit a myriad of medicinal properties, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The strategic approach of molecular hybridization, often used in the synthesis of thiazole-based compounds, has been known to enhance drug efficacy, mitigate resistance to multiple drugs, and minimize toxicity concerns .
Result of Action
Thiazole-based compounds have been found to exhibit a myriad of medicinal properties, suggesting that they may have significant molecular and cellular effects .
Properties
IUPAC Name |
3-phenyl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-2-5-11(6-3-1)16-18-14(20-19-16)9-15-17-12(10-22-15)13-7-4-8-21-13/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIDDWSXWOEZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.